molecular formula C10H4N4O2 B12387317 Pyrazino[2,3-g]quinoxaline-5,10-dione

Pyrazino[2,3-g]quinoxaline-5,10-dione

Cat. No.: B12387317
M. Wt: 212.16 g/mol
InChI Key: MCDLMKSICPMXGF-UHFFFAOYSA-N
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Description

Pyrazino[2,3-g]quinoxaline-5,10-dione is a nitrogen-containing heterocyclic compound with the molecular formula C10H4N4O2. This compound is known for its unique structural features, which include a fused ring system that combines pyrazine and quinoxaline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazino[2,3-g]quinoxaline-5,10-dione typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction yields 2,3,7,8-tetrakis(triisopropylsilylethynyl)this compound. The reaction is carried out under anhydrous conditions, and the product is obtained in a yield of approximately 62% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-g]quinoxaline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of pyrazino[2,3-g]quinoxaline-5,10-dione involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino[2,3-g]quinoxaline-5,10-dione stands out due to its fused heteroaromatic ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and photodynamic therapy .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and chemical properties make it a valuable component in research and industrial applications. Continued exploration of its synthesis, reactions, and applications will likely yield further insights and innovations.

Properties

Molecular Formula

C10H4N4O2

Molecular Weight

212.16 g/mol

IUPAC Name

pyrazino[2,3-g]quinoxaline-5,10-dione

InChI

InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H

InChI Key

MCDLMKSICPMXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O

Origin of Product

United States

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